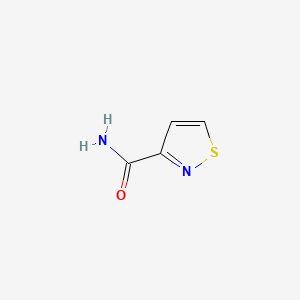

3-Isothiazolecarboxamide

描述

3-Isothiazolecarboxamide is a compound with the molecular formula C4H4N2OS . It has a molecular weight of 128.15 and is typically stored in a dry environment at 2-8°C . The compound is available in either solid or liquid form .

Synthesis Analysis

Isothiazoles, including 3-Isothiazolecarboxamide, are significant topics of heterocyclic compounds . The chemistry of isothiazoles has seen rapid progress since the 1,2-thiazole (isothiazole) ring was synthesized . A number of ways have been discovered for the preparation of different types of isothiazoles and their derivatives .Molecular Structure Analysis

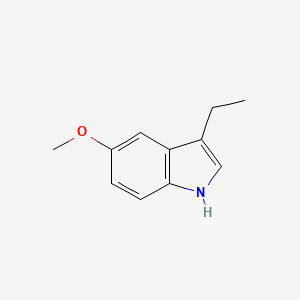

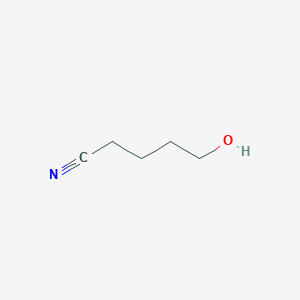

The molecular structure of 3-Isothiazolecarboxamide contains a total of 12 bonds, including 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amide (aromatic), and 1 Isothiazole .Chemical Reactions Analysis

Isothiazoles, including 3-Isothiazolecarboxamide, have been extensively studied for their chemical and physical properties . They possess a peculiar reactivity and have been considered as useful blocks of synthetic compounds .It is typically stored in a dry environment at 2-8°C . The compound is available in either solid or liquid form .

科学研究应用

Antiviral Activity

3-Isothiazolecarboxamide exhibits antiviral properties, particularly against herpes virus infections. Researchers have explored its use as an external application due to limited bioavailability after gastric administration . Further investigations into its mechanism of action and efficacy against specific viruses are ongoing.

Crop Protection

The isothiazole core has been studied for its role in crop protection. Some isothiazole derivatives exhibit pesticidal properties, making them valuable candidates for environmentally friendly plant protection chemicals. Researchers explore their effectiveness against pests, fungi, and other agricultural threats .

Metal Complexes and Catalysis

Isothiazole–metal complexes have gained attention as catalysts for cross-coupling reactions. These complexes, especially those containing chlorinated isothiazoles, show promise in aqueous and aqueous–alcoholic media (often referred to as ‘green chemistry’). Their use in transition-metal-catalyzed reactions opens up new avenues for synthetic chemistry .

Synthetic Strategies

Recent advances in isothiazole synthesis have made this compound more accessible to chemists. Intramolecular cyclization, heterocyclization, and ring transformations are key strategies. Researchers focus on designing efficient routes to isothiazole-containing molecules .

安全和危害

未来方向

While specific future directions for 3-Isothiazolecarboxamide are not mentioned in the retrieved papers, it’s clear that isothiazoles and their derivatives continue to be of interest in the study of molecular chemistry . They find vast application in the search for alternative synthetic strategies and the development of novel molecular structures .

属性

IUPAC Name |

1,2-thiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(7)3-1-2-8-6-3/h1-2H,(H2,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDNEYZLRXGBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isothiazolecarboxamide | |

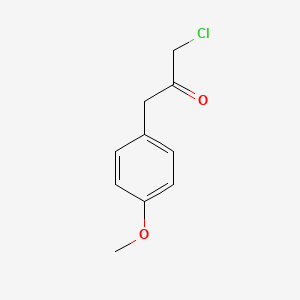

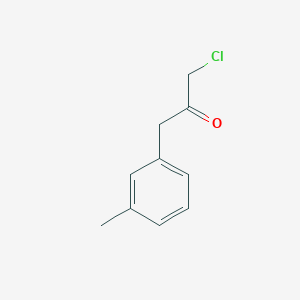

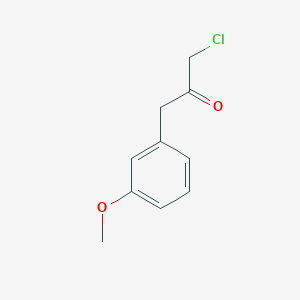

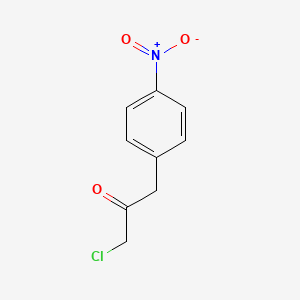

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Pyrido[3,4-b]indole, 2-oxide](/img/structure/B3118783.png)

![2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3118791.png)

![3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3118796.png)

![2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3118827.png)

![Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B3118846.png)